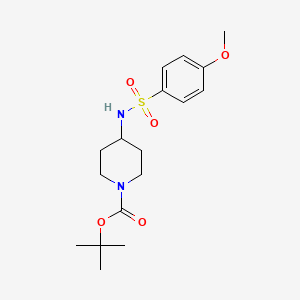

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate

Beschreibung

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate is a sulfonamide-based piperidine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperidine ring and a 4-methoxyphenylsulfonamido group at the 4-position. This compound belongs to a class of molecules widely studied for their applications in medicinal chemistry, particularly as intermediates in drug discovery.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-methoxyphenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-11-9-13(10-12-19)18-25(21,22)15-7-5-14(23-4)6-8-15/h5-8,13,18H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGQMDGAWSQGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxyphenylsulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have identified piperidine derivatives, including tert-butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate, as potential anticancer agents. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

- Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

Immunomodulatory Effects

The compound has shown promise in modulating immune responses, particularly through the inhibition of immune checkpoints such as PD-1/PD-L1.

- Case Study : In vitro assays revealed that the compound could enhance the activity of T-cells against tumor cells, suggesting its potential as an immunotherapeutic agent.

Antimicrobial Properties

Research has also explored the antimicrobial properties of piperidine derivatives. The presence of the sulfonamide group in this compound contributes to its efficacy against various bacterial strains.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Case Study : A preliminary study indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, highlighting its potential for further investigation in neuroprotection.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability, while the tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Piperidine core : A six-membered nitrogen-containing ring that enhances conformational flexibility and binding affinity in biological systems.

- tert-Butyl carbamate : A protective group that stabilizes the molecule during synthesis and modulates solubility.

Comparison with Similar Compounds

The uniqueness of tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate lies in its specific substitution pattern. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparisons

*Estimated based on structural analogs; exact data unavailable in provided sources.

Key Findings from Comparative Analysis:

Electron-Donating vs. In contrast, nitro or chloro groups (e.g., in ) increase electrophilicity, favoring interactions in nucleophilic environments.

Solubility and Lipophilicity: Compounds with aliphatic sulfonamides (e.g., ethylsulfonamido in ) exhibit higher lipophilicity, making them suitable for blood-brain barrier penetration. Amino-substituted analogs (e.g., ) show greater aqueous solubility due to protonatable amine groups.

Biological Activity: Sulfonamide derivatives with aromatic substituents (e.g., methoxyphenyl or aminophenyl) are often explored as enzyme inhibitors due to their ability to mimic transition states . Pyridine or fluorophenoxy derivatives (e.g., ) are leveraged in targeted therapies for their selective binding to kinases or GPCRs.

Synthetic Utility :

- The tert-butyl carbamate group in all listed compounds serves as a protective strategy during multi-step syntheses, enabling selective deprotection for further functionalization .

Biologische Aktivität

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate is a compound of interest in pharmaceutical and biochemical research. Its unique structural features make it a candidate for various biological applications, particularly in the context of neurological disorders and enzyme inhibition. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 303.37 g/mol

- CAS Number : 141699-59-4

The compound's structure includes a piperidine ring, a tert-butyl ester, and a sulfonamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which can be beneficial in treating conditions like Alzheimer's disease.

- Receptor Binding : The compound may act on various receptors within the central nervous system (CNS), influencing neurotransmission and potentially alleviating symptoms associated with neurodegenerative diseases.

Biological Activity Data

Case Studies and Research Findings

- Neuroprotection in Alzheimer's Models :

- Pharmacokinetics and Safety Profile :

- Custom Synthesis Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.